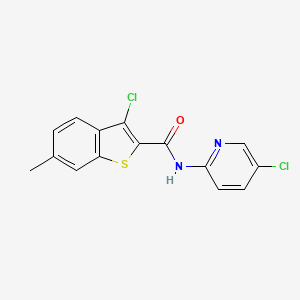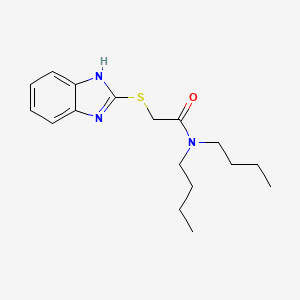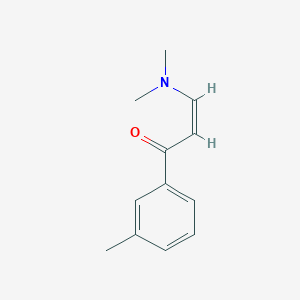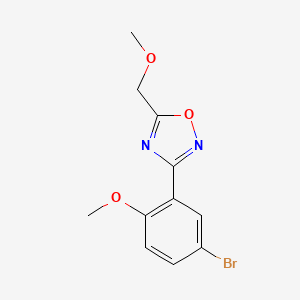
3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide
Vue d'ensemble
Description
3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase involved in the signaling pathways of cytokines, which play a crucial role in immune response and inflammation. CP-690,550 has shown potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as for the prevention of transplant rejection.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide may be further elucidated to identify new targets for therapeutic intervention in autoimmune diseases and transplant rejection.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its specificity for JAK3, its well-characterized mechanism of action, and its efficacy in animal models and clinical trials. However, its limitations include its high cost, its potential for off-target effects, and the need for careful monitoring of immune function in patients.
Orientations Futures
1. Combination therapy: 3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide may be used in combination with other immunomodulatory agents to enhance its therapeutic effects and reduce the risk of adverse effects.
2. New indications: this compound may be investigated for its potential in other autoimmune diseases, such as lupus and inflammatory bowel disease.
3. Biomarkers: Biomarkers may be identified to predict response to this compound and monitor its efficacy and safety in patients.
4. Alternative JAK inhibitors: New JAK inhibitors with improved pharmacological properties and specificity may be developed to overcome the limitations of this compound.
5.
Applications De Recherche Scientifique
3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide has been extensively studied for its therapeutic potential in autoimmune diseases and transplant rejection. In preclinical studies, this compound has shown efficacy in reducing inflammation and preventing tissue damage in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. Clinical trials have demonstrated its effectiveness in reducing disease activity and improving symptoms in patients with rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
3-chloro-N-(5-chloropyridin-2-yl)-6-methyl-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-2-4-10-11(6-8)21-14(13(10)17)15(20)19-12-5-3-9(16)7-18-12/h2-7H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUSTZDSZZQYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(4-chlorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4838428.png)
![2-(4-chlorophenoxy)-N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4838434.png)
![3-chloro-2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4838439.png)



![N-(3,5-dimethylphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4838479.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B4838483.png)
![3-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-benzothiophene-2-carboxamide](/img/structure/B4838488.png)


![4-{4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4838506.png)

![N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B4838535.png)
